N-(2,5-Dimethylphenyl)-5-fluorothiophene-2-sulfonamide
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Overview
Description
N~2~-(2,5-DIMETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiophene ring substituted with a fluorine atom and a sulfonamide group, along with a dimethylphenyl moiety. Its distinct structure makes it a valuable candidate for research in medicinal chemistry, particularly in the development of new antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,5-DIMETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring, followed by the introduction of the fluorine atom and the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is prevalent in the synthesis of such complex molecules .
Industrial Production Methods
In an industrial setting, the production of N2-(2,5-DIMETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE may involve large-scale batch processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The scalability of the synthetic route is a crucial factor, ensuring that the compound can be produced in sufficient quantities for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,5-DIMETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the phenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene or phenyl rings .
Scientific Research Applications
N~2~-(2,5-DIMETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its use as a therapeutic agent in treating infections and other diseases.
Mechanism of Action
The mechanism of action of N2-(2,5-DIMETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. This inhibition disrupts critical biological pathways, leading to the death of the microorganisms. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interfere with cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N2-(2,5-DIMETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE include other thiophene derivatives and sulfonamide-containing molecules. Examples include:
- N-(2,5-Dimethylphenyl)thioureido acid derivatives
- 5-Fluorothiophene-2-sulfonamide derivatives
Uniqueness
What sets N2-(2,5-DIMETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the fluorine atom and the sulfonamide group enhances its potential as an antimicrobial agent, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C12H12FNO2S2 |
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Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-5-fluorothiophene-2-sulfonamide |
InChI |
InChI=1S/C12H12FNO2S2/c1-8-3-4-9(2)10(7-8)14-18(15,16)12-6-5-11(13)17-12/h3-7,14H,1-2H3 |
InChI Key |
JAHBFMANMYBRAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(S2)F |
Origin of Product |
United States |
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